N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide
Description
N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a naphthalene ring, a pyrrolidinone ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19-9-4-12-23(19)16-10-13-22(14-11-16)20(25)21-18-8-3-6-15-5-1-2-7-17(15)18/h1-3,5-8,16H,4,9-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJENHUZQNFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The naphthalene ring can be synthesized through Friedel-Crafts acylation, followed by reduction and functionalization. The pyrrolidinone ring is often prepared via cyclization reactions involving amines and carbonyl compounds. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, or antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a receptor and block its activity, preventing the downstream signaling pathways that contribute to disease progression.
Comparison with Similar Compounds
Similar Compounds
N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide: shares structural similarities with other compounds containing naphthalene, pyrrolidinone, and piperidine rings.
Naphthalene derivatives: Known for their aromatic properties and use in dyes and insecticides.
Pyrrolidinone derivatives: Often used in pharmaceuticals for their biological activity.
Piperidine derivatives: Commonly found in alkaloids and used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities not seen in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
